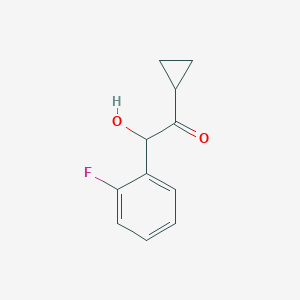
(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid
Vue d'ensemble
Description
The compound "(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid" is a derivative of acrylic acid, which is a well-known chemical entity used in various synthetic applications. Acrylic acid derivatives are known for their diverse chemical reactivity and have been studied extensively in the context of pharmaceuticals, agrochemicals, and materials science. The specific compound is characterized by the presence of a 1-methyl-1H-pyrazol-4-yl group attached to the acrylic acid moiety, which could potentially impart unique chemical and physical properties to the molecule.
Synthesis Analysis
The synthesis of acrylic acid derivatives often involves the formation of the acrylate moiety through various chemical reactions. For instance, the paper titled "2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4- yl)acrylic acid" describes the synthesis of a related compound via acid hydrolysis of an oxazolone precursor in glacial acetic acid . This method could potentially be adapted for the synthesis of "(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acrylic acid derivatives is often characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the structure of the compound synthesized in was established based on IR, 1H NMR, 13C-NMR, and mass spectral data. These techniques would similarly be applicable to determine the molecular structure of "(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid" and to confirm the geometry of the double bond as well as the position of the substituents.
Chemical Reactions Analysis
Acrylic acid derivatives can undergo a variety of chemical reactions, including cyclization, as demonstrated in the synthesis of model pyrazolo- and triazolo[1,5-α]pyrimidines from methyl 3′-heteroarylamino-2′-(2,5-dichlorothiophene-3-carbonyl)acrylates . The reactivity of the pyrazolyl group in "(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid" could be explored in similar cyclization reactions, potentially leading to the formation of novel heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylic acid derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and reactivity. For instance, the crystal structure of a methyl acrylate derivative is discussed in , where weak intermolecular interactions were observed in the crystal packing. These properties are crucial for understanding the behavior of the compound in different environments and can guide its applications in various fields.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Novel Derivatives : A novel acrylic acid derivative, related to the query compound, was synthesized and characterized using various spectral data, indicating its potential for further chemical studies and applications (Kaushik et al., 2011).
Functional Modification of Hydrogels : Research on radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with various amine compounds, including pyrazole derivatives, showcases their potential medical applications due to their increased thermal stability and significant antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Synthesis of Liquid Crystalline Compounds : Pyrazolone derivatives, which are structurally similar to the query compound, have been synthesized, showing that they exhibit mesomorphism and thermal stability, making them candidates for liquid crystal displays and other related technologies (Thaker et al., 2013).
Material Science and Engineering Applications
Development of Corrosion Inhibitors : A study explored the use of a compound structurally similar to (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid for forming self-assembled films on iron surfaces. This application demonstrates the potential of such compounds in protecting metals against corrosion, a crucial aspect in material science and engineering (Zhang et al., 2009).
Photoinduced Birefringence in Polymers : Research on the photoinduced birefringence in polymers doped with pyrazoline derivative, related to the query compound, reveals potential for photonic applications. This could lead to advancements in the field of optical switchers and other photonic devices (Szukalski et al., 2015).
Molecular Engineering for Solar Cell Applications : The structurally related compounds have been used in the molecular engineering of organic sensitizers for solar cells, highlighting the potential of such compounds in renewable energy applications (Kim et al., 2006).
Safety And Hazards
The safety information for “(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid” includes several hazard statements: H315, H319, and H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 . These statements provide guidance on how to handle the compound safely.
Propriétés
IUPAC Name |
(E)-3-(1-methylpyrazol-4-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-9-5-6(4-8-9)2-3-7(10)11/h2-5H,1H3,(H,10,11)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIQETSIDLDEMZ-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364140 | |
| Record name | (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid | |
CAS RN |
689251-97-6 | |
| Record name | (2E)-3-(1-Methyl-1H-pyrazol-4-yl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=689251-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 689251-97-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

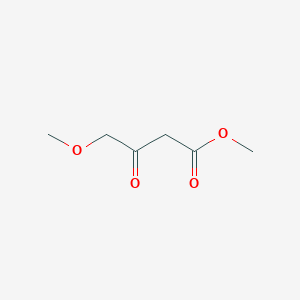
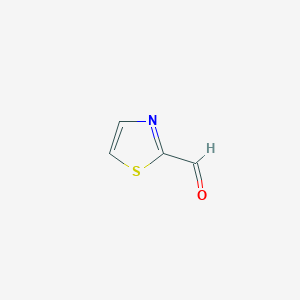
![(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate](/img/structure/B150999.png)
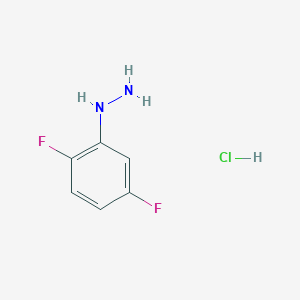
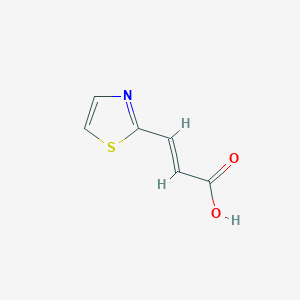
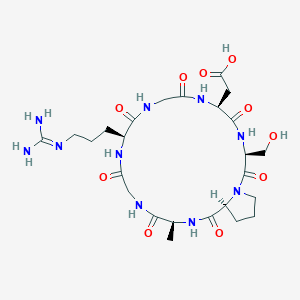
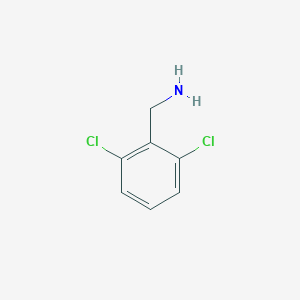
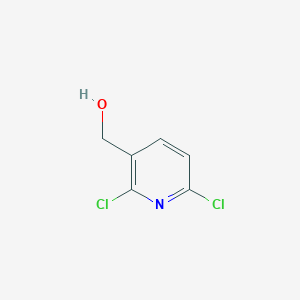
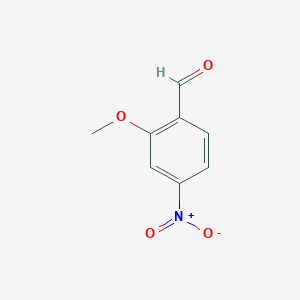

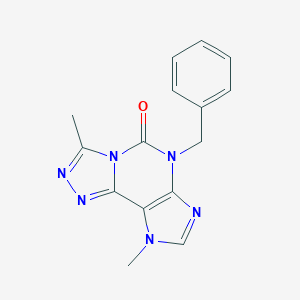
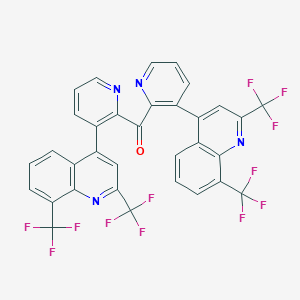
![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B151025.png)
